N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves the coupling of 3-(1,3-benzoxazol-2-yl)phenylamine with naphthalene-1-acetic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, such as inhibiting cancer cell proliferation by interfering with cell cycle proteins .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Also investigated for its potential as an anticancer agent.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a benzoxazole ring and a naphthalene moiety, which imparts distinct photophysical and biological properties. This makes it a versatile compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
Molecular Formula |
C25H18N2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H18N2O2/c28-24(16-18-9-5-8-17-7-1-2-12-21(17)18)26-20-11-6-10-19(15-20)25-27-22-13-3-4-14-23(22)29-25/h1-15H,16H2,(H,26,28) |
InChI Key |
YTONHJJVMKHEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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